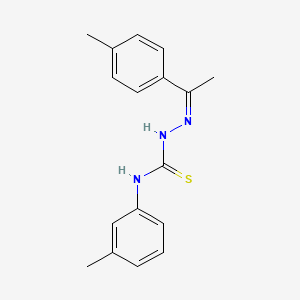
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone, also known as MET, is a thiosemicarbazone derivative that has shown promising results in scientific research. This compound is synthesized through a simple and efficient method and has been extensively studied for its potential applications in various fields.
Mécanisme D'action
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone works by binding to the active site of ribonucleotide reductase and forming a complex that inhibits the enzyme's activity. This leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA synthesis and cell division. The inhibition of ribonucleotide reductase also leads to an increase in reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and physiological effects:
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good bioavailability and can easily penetrate cell membranes. In addition to its anticancer properties, 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone is its low toxicity, which makes it a promising candidate for cancer treatment. Additionally, its simple synthesis method and good bioavailability make it easy to work with in a laboratory setting. However, one limitation of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone is its relatively low potency compared to other anticancer drugs.
Orientations Futures
There are several future directions for research on 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone. One area of interest is the development of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone analogs with increased potency and selectivity for cancer cells. Another area of research is the combination of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone with other anticancer drugs to enhance its effectiveness. Additionally, the potential use of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone in other fields, such as neurodegenerative diseases and infectious diseases, is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone involves the reaction between 4-methylacetophenone and 3-methylphenylthiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline powder that is easily purified through recrystallization.
Applications De Recherche Scientifique
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer. 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone works by inhibiting the enzyme ribonucleotide reductase, which is essential for DNA synthesis and cell proliferation. Additionally, 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-[(Z)-1-(4-methylphenyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-12-7-9-15(10-8-12)14(3)19-20-17(21)18-16-6-4-5-13(2)11-16/h4-11H,1-3H3,(H2,18,20,21)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVNNQBLCXFJEH-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)NC2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\NC(=S)NC2=CC=CC(=C2)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(3-methylphenyl)-2-[1-(4-methylphenyl)ethylidene]hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

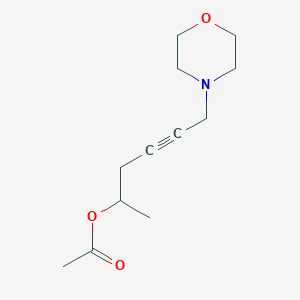
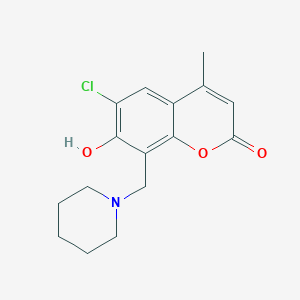
![6-chloro-7-hydroxy-4-methyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5910420.png)
![3-hydroxy-4-(1-piperidinylmethyl)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5910424.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)
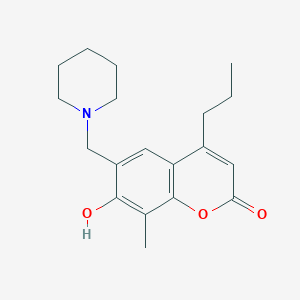
![2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)
![3-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5910447.png)

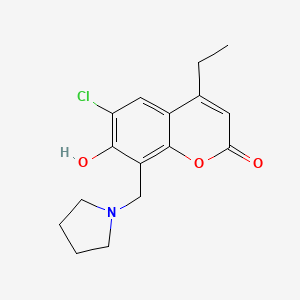
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)
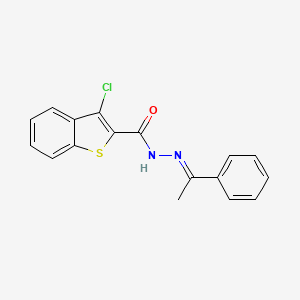
![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)
